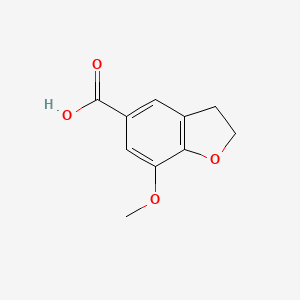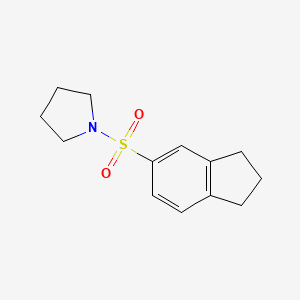
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)pyrrolidine, also known as DISSP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
Applications De Recherche Scientifique
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)pyrrolidine has been found to have potential applications in drug discovery and development. It has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in several signaling pathways and plays a role in various diseases, including Alzheimer's disease, bipolar disorder, and diabetes. Therefore, this compound has been studied as a potential therapeutic agent for these diseases.
Mécanisme D'action
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)pyrrolidine inhibits the activity of GSK-3β by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, which leads to downstream effects on various signaling pathways.
Biochemical and Physiological Effects
Inhibition of GSK-3β by this compound has been shown to have various biochemical and physiological effects. In Alzheimer's disease, GSK-3β is involved in the phosphorylation of tau protein, which leads to the formation of neurofibrillary tangles. This compound has been shown to reduce the formation of these tangles in animal models of Alzheimer's disease. In bipolar disorder, GSK-3β is involved in the regulation of mood and behavior. This compound has been shown to have mood-stabilizing effects in animal models of bipolar disorder. In diabetes, GSK-3β is involved in the regulation of glucose metabolism. This compound has been shown to improve glucose tolerance in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)pyrrolidine in lab experiments is its specificity for GSK-3β. It does not inhibit other kinases, which reduces the potential for off-target effects. However, one limitation of using this compound is its relatively low potency compared to other GSK-3β inhibitors. Therefore, higher concentrations may be required for effective inhibition.
Orientations Futures
There are several future directions for research on 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)pyrrolidine. One direction is to optimize its potency as a GSK-3β inhibitor. Another direction is to study its effects in other diseases, such as cancer and neurodegenerative diseases. Additionally, the development of more potent and selective GSK-3β inhibitors based on the structure of this compound may lead to the discovery of new therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)pyrrolidine involves the reaction of 5-bromoindan-1-one with pyrrolidine-1-sulfonyl chloride in the presence of a base. The resulting product is purified through column chromatography to obtain this compound in its pure form.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c15-17(16,14-8-1-2-9-14)13-7-6-11-4-3-5-12(11)10-13/h6-7,10H,1-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJYSJWUZIHXLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

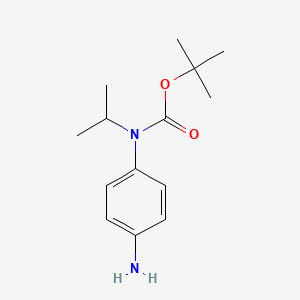
![6-[4-(Cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B7647126.png)

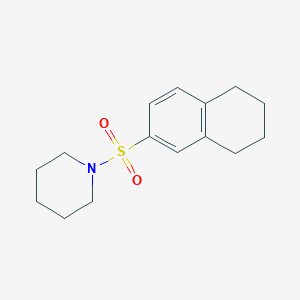
![4-[2-(4-Chloropyrazol-1-yl)ethyl]piperidine](/img/structure/B7647157.png)



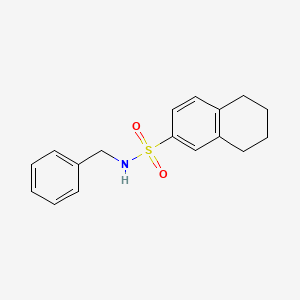
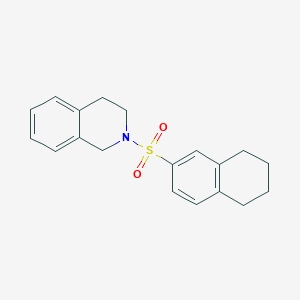
![2-[(3,4-dimethylphenyl)sulfonyl-methylamino]-N,N-dimethylacetamide](/img/structure/B7647208.png)
